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Compound of Interest

4-Methoxy-3-
Compound Name:
(trifluoromethyl)benzaldehyde

Cat. No. B1305597

In the landscape of pharmaceutical research and fine chemical synthesis, the precise
characterization of molecular structures is paramount. 4-Methoxy-3-
(trifluoromethyl)benzaldehyde stands as a key intermediate, and a thorough understanding
of its spectroscopic properties is crucial for researchers, scientists, and drug development
professionals. This guide provides a comparative analysis of the spectroscopic data for 4-
Methoxy-3-(trifluoromethyl)benzaldehyde against structurally related alternatives, supported
by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methoxy-3-
(trifluoromethyl)benzaldehyde and its analogues. This allows for a direct comparison of the
influence of substituent groups on the spectral properties.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts (3) in ppm)
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Ar-H (ortho to Ar-H (meta to
Compound -OCHs -CHO
CHO) CHO)

4-Methoxy-3-
(trifluoromethylb  7.9-8.1 (m) 7.1-7.3 (m) ~3.9 (s) ~9.9 (s)

enzaldehyde

Benzaldehyde 7.87 (d) 7.5-7.6 (m) - 10.0 (s)

4-
Methoxybenzald 7.83 (d) 6.98 (d) 3.87 (s) 9.87 (s)
ehyde

3-
(Trifluoromethyl) 8.15 (s) 7.8-8.0 (m) - 10.1 (s)
benzaldehyde

4-
(Trifluoromethyl) 8.04 (d) 7.84 (d) - 10.13 (s)[1]
benzaldehyde

Note: Data for 4-Methoxy-3-(trifluoromethyl)benzaldehyde is estimated based on spectral
data of similar compounds due to the absence of a complete experimental spectrum in the
searched literature. "s" denotes a singlet, "d" a doublet, and "m" a multiplet.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts (8) in ppm)
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Compo
und

=0

Ar-C
(ipso to
CHO)

Ar-C
(ortho
to CHO)

Ar-C
(meta to
CHO)

Ar-C
(para to
CHO)

-OCHs -CFs

4-
Methoxy-
3-
(trifluoro
methyl)b
enzaldeh

yde

~191

~130

~112,
~135

~125,
~130

~160

~123 (q)

Benzalde

hyde

192.4

136.5

129.8

129.1

134.5

4-
Methoxy
benzalde
hyde

190.9

129.9

132.0

114.3

164.6

55.6

3-

(Trifluoro
methyl)b
enzaldeh

yde

190.8

137.5

126.3,
132.8

130.0,
130.4

131.8 (q)

123.1 (q)

4-
(Trifluoro
methyl)b
enzaldeh

yde

1911

138.7

129.9

126.1 (q)

135.6 (q)

123.4 (q)
[1]

Note: Data for 4-Methoxy-3-(trifluoromethyl)benzaldehyde is estimated. "g" denotes a

quartet, indicating coupling with fluorine atoms.

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm~1)
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C-H (aldehyde) C-O (ether)
Compound C=0 Stretch C-F Stretch
Stretch Stretch
4-Methoxy-3-
(trifluoromethyl)b  ~1700 ~2730, ~2830 ~1250 ~1100-1300
enzaldehyde
Benzaldehyde 1703 2746, 2822 - -
4-
Methoxybenzald 1684 2730, 2835 1257 -
ehyde
3-
(Trifluoromethyl) 1710 2740, 2840 - 1100-1350
benzaldehyde
4-
(Trifluoromethyl) 1711 2740, 2850 - 1100-1350
benzaldehyde

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon (M*) Key Fragment lons
4-Methoxy-3-

) 204.04 185, 157, 129
(trifluoromethyl)benzaldehyde
Benzaldehyde 106.04 105, 77, 51
4-Methoxybenzaldehyde 136.05 135, 107,92, 77
3-

) 174.03 173, 145, 95
(Trifluoromethyl)benzaldehyde
4-

174.03[2] 173, 145, 95[2]

(Trifluoromethyl)benzaldehyde

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.
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'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds) to a final volume of approximately 0.6 mL in an NMR tube. The spectrum is
recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for *H NMR and
100 MHz for 3C NMR). Chemical shifts are reported in parts per million (ppm) relative to an
internal standard, typically tetramethylsilane (TMS). For 13C NMR, spectra are usually proton-
decoupled to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated
Total Reflectance (ATR) accessory of an FT-IR spectrometer. For a liquid sample, a thin film is
cast over the crystal. The spectrum is recorded by accumulating a number of scans (e.g., 16 or
32) over a specific wavenumber range (e.g., 4000-400 cm~1) with a certain resolution (e.g., 4
cm~1). The resulting spectrum is a plot of absorbance or transmittance against wavenumber.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is
introduced into the mass spectrometer. For Electron lonization (EI), the sample is vaporized
and bombarded with a high-energy electron beam, causing ionization and fragmentation. The
resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and
detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 4-Methoxy-3-(trifluoromethyl)benzaldehyde.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxy-3-trifluoromethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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